![molecular formula C13H17ClN2O2 B2888410 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 321531-97-9](/img/structure/B2888410.png)
3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the CAS Number: 321531-97-9 . It has a molecular weight of 268.74 . This compound belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) . This indicates that the compound has a morpholine ring and a benzene ring in its structure .The country of origin is UA . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Research into structurally related benzamides reveals their synthesis and crystal structures, offering insights into potential applications in materials science and drug design. For example, studies on N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfon‐yl)‐2‐nitrobenzamide acetonitrile solvate highlight the importance of crystallography in understanding compound stability and interaction mechanisms, potentially guiding the synthesis of new materials or pharmaceuticals with improved properties (Huai‐Lin Pang et al., 2006).
Antidepressant Synthesis
The synthesis of antidepressants like Befol through the interaction of benzamide derivatives with morpholine illustrates the potential application of similar compounds in medicinal chemistry. This process underlines the role of these compounds in the development of new pharmaceuticals, specifically in the context of mental health treatments (N. S. Donskaya et al., 2004).
Antitumor and Antibacterial Activities
The investigation into compounds like 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide for their antitumor activity against cancer cell lines suggests the role of morpholine derivatives in cancer research. Such studies demonstrate the potential for these compounds to serve as a basis for developing new antitumor agents (X. Ji et al., 2018). Additionally, research on the antibacterial and antifungal activities of morpholine derivatives indicates their significance in addressing microbial resistance, highlighting their utility in developing new antimicrobial treatments (D. Sahin et al., 2012).
CO2 Hydrogenation to Methanol
The manganese-catalyzed sequential hydrogenation of CO2 to methanol using morpholine as an amine demonstrates the potential application of related compounds in catalysis and environmental chemistry. This research contributes to the development of sustainable chemical processes by utilizing CO2 as a raw material, thus addressing climate change (Sayan Kar et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit protein-serine/threonine kinase , which plays a crucial role in various cellular processes, including cell division, metabolism, and signal transduction.
Mode of Action
These inhibitors typically bind to the active site of the kinase, preventing it from phosphorylating other proteins and disrupting the signaling pathways .
Biochemical Pathways
The compound likely affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines. It regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis.
Result of Action
By inhibiting protein-serine/threonine kinase, it could potentially disrupt various cellular processes, leading to effects such as halted cell division, altered metabolism, or disrupted signal transduction .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMOYZWKAXWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321531-97-9 |
Source


|
| Record name | 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)
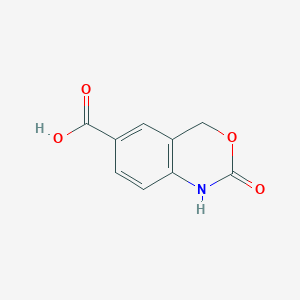
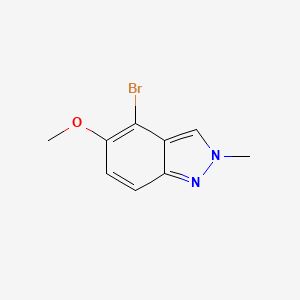
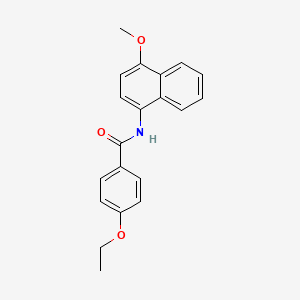
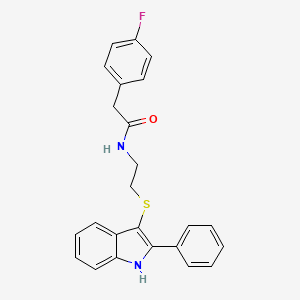
![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)
![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)
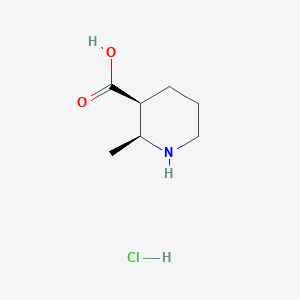
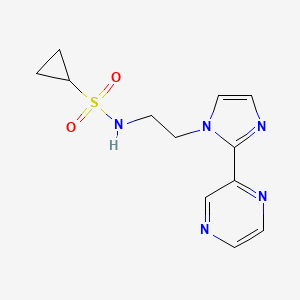

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)
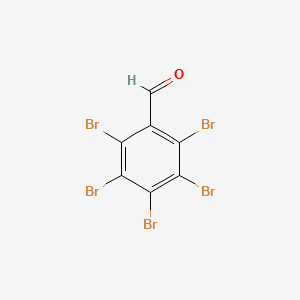
![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)